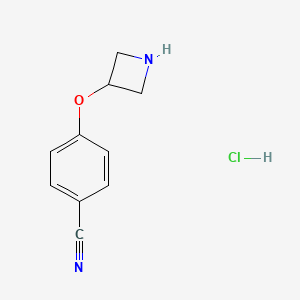![molecular formula C22H17N3O2 B2497460 N-[(1H-1,3-Benzodiazol-5-yl)methyl]-2-benzoylbenzamid CAS No. 2034532-47-1](/img/structure/B2497460.png)
N-[(1H-1,3-Benzodiazol-5-yl)methyl]-2-benzoylbenzamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-benzoyl-N-[(1H-1,3-benzodiazol-5-yl)methyl]benzamide is a complex organic compound that belongs to the class of benzimidazole derivatives Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Wissenschaftliche Forschungsanwendungen
2-benzoyl-N-[(1H-1,3-benzodiazol-5-yl)methyl]benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
Target of Action
Compounds containing the benzimidazole moiety have been associated with a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of Action
Benzimidazole derivatives have demonstrated pronounced cytotoxic properties against different types of cancer . The mechanistic study of a lead compound revealed its ability to induce cell cycle arrest and apoptosis in HepG2 liver cancer cells .
Biochemical Pathways
It is known that benzimidazole derivatives can interact with various biochemical pathways, leading to a range of biological effects .
Pharmacokinetics
The admet calculation showed a favorable pharmacokinetic profile of synthesized compounds .
Result of Action
A lead compound showed significant anti-proliferative efficiency towards all tested cancer cells .
Biochemische Analyse
Biochemical Properties
Benzimidazole nucleus is known to be associated with a wide range of biological activities such as inhibition of ubiquitin ligase, selective cytotoxicity against tumorigenic cell lines, prophylaxis and treatment of rotavirus infections, the adenosine A 2A receptor modulators and therapeutic agents for disorders associated with nuclear hormone receptors .
Molecular Mechanism
Benzimidazole derivatives are known to act by interfering with carbohydrate metabolism and inhibiting polymerization of microtubules .
Temporal Effects in Laboratory Settings
The compound was synthesized and characterized by 1H NMR, IR, elemental and X-ray analysis .
Metabolic Pathways
Benzimidazole derivatives are primarily metabolized in the liver .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-benzoyl-N-[(1H-1,3-benzodiazol-5-yl)methyl]benzamide typically involves the reaction of benzimidazole derivatives with benzoyl chloride in the presence of a base. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dichloromethane (DCM) under reflux conditions. The product is then purified using column chromatography or recrystallization techniques .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing industrial purification techniques such as crystallization or distillation.
Analyse Chemischer Reaktionen
Types of Reactions
2-benzoyl-N-[(1H-1,3-benzodiazol-5-yl)methyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzoyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzimidazole derivatives.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(1H-1,3-benzodiazol-2-yl)benzamide
- 2-(1H-1,3-benzodiazol-2-yl)-N-[(furan-2-yl)methyl]acetamide
Uniqueness
2-benzoyl-N-[(1H-1,3-benzodiazol-5-yl)methyl]benzamide is unique due to its specific structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced biological activity or different reactivity patterns, making it a valuable compound for further research and development .
Eigenschaften
IUPAC Name |
N-(3H-benzimidazol-5-ylmethyl)-2-benzoylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O2/c26-21(16-6-2-1-3-7-16)17-8-4-5-9-18(17)22(27)23-13-15-10-11-19-20(12-15)25-14-24-19/h1-12,14H,13H2,(H,23,27)(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBYWGEWSEINRPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=CC=C2C(=O)NCC3=CC4=C(C=C3)N=CN4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[(3-Chloro-2-methylphenyl)amino]-5-nitrobenzonitrile](/img/structure/B2497379.png)
![3,3-dimethyl-1-[(octahydro-2H-1,4-benzoxazin-4-yl)methyl]-4-phenylazetidin-2-one](/img/structure/B2497380.png)

![3-Fluoro-6-(methoxycarbonyl)imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B2497383.png)
![2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2,5-diethoxyphenyl)acetamide](/img/structure/B2497385.png)



![N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2497391.png)



![{4-[Methyl({7-[(4-methylbenzene)sulfonyl]pyrrolo[2,3-d]pyrimidin-4-yl})amino]cyclohexyl}methanesulfonic acid](/img/structure/B2497397.png)
![N-(1,5-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-3-methylbenzamide](/img/structure/B2497399.png)
